
2-Iodo-1-(4-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-(4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11IO It is a derivative of ethan-1-ol, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the first position is replaced by a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the iodination of 1-(4-methylphenyl)ethan-1-ol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The choice of reagents and reaction conditions is carefully controlled to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-Iodo-1-(4-methylphenyl)ethan-1-one, while reduction of the iodine atom may produce 1-(4-methylphenyl)ethan-1-ol.
Scientific Research Applications
2-Iodo-1-(4-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)ethan-1-ol
- 2-Iodo-1-phenylethan-1-ol
- 2-Bromo-1-(4-methylphenyl)ethan-1-ol
Uniqueness
2-Iodo-1-(4-methylphenyl)ethan-1-ol is unique due to the presence of both the iodine atom and the 4-methylphenyl group. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in similar compounds. The iodine atom also enhances the compound’s utility in various synthetic and analytical applications.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11IO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
KDQFEJDAPGHHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
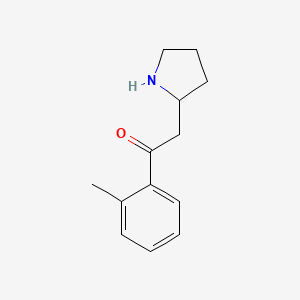
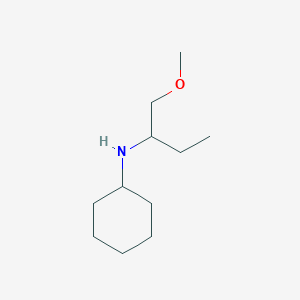
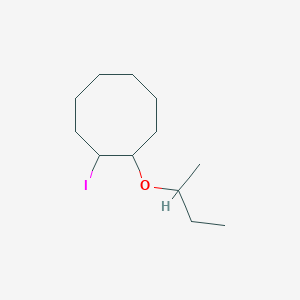
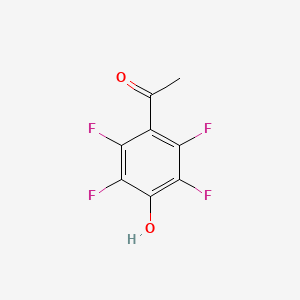

amine](/img/structure/B13302614.png)
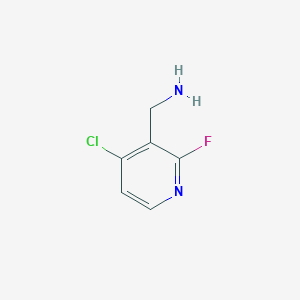
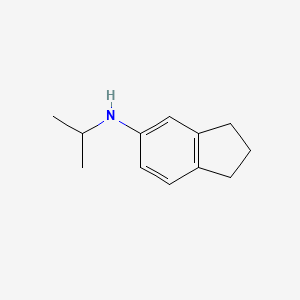
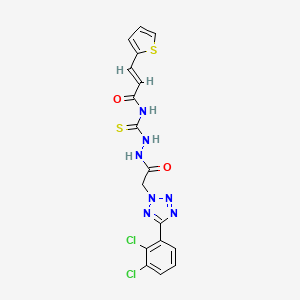
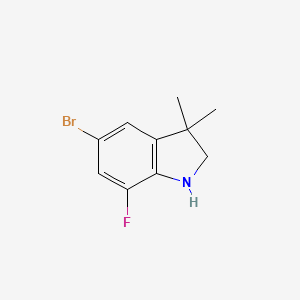
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)

